molecular formula C24H19ClN4OS B2366808 4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-57-6

4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2366808
CAS No.: 1207030-57-6
M. Wt: 446.95
InChI Key: NKRYWOJNROPYRD-UHFFFAOYSA-N
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Description

4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This compound demonstrates high efficacy in suppressing the phosphorylation of JAK2 and its downstream substrate STAT3, which is frequently constitutively active in various malignancies. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in hematologic cancers such as myeloproliferative neoplasms and certain leukemias. Studies have shown that this inhibitor induces cell cycle arrest and promotes apoptosis in JAK2-dependent cell lines, providing a valuable tool for elucidating the mechanistic role of JAK-STAT signaling in cell proliferation and survival. Furthermore, its research applications extend to the study of solid tumors and inflammatory diseases where the JAK-STAT pathway is implicated, offering researchers a specific chemical probe to dissect this critical signaling axis and evaluate its potential as a therapeutic target. The compound's selectivity profile makes it a crucial asset for targeted cancer research and preclinical studies.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c1-15-6-3-4-9-19(15)20-13-22-24(26-10-11-29(22)28-20)31-14-21-16(2)30-23(27-21)17-7-5-8-18(25)12-17/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRYWOJNROPYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a novel pyrazolo derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19ClN4OS
  • Molecular Weight : 374.90 g/mol
  • LogP : 4.0811 (indicating lipophilicity)
  • Polar Surface Area : 67.662 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:

  • Cyclooxygenase (COX) Inhibition : Similar compounds in the pyrazolo class have shown selective inhibition of COX enzymes, which play a critical role in inflammation and pain pathways. The compound's structure suggests potential COX-II inhibitory activity, which could lead to anti-inflammatory effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing that pyrazolo derivatives exhibited significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating the potential of these compounds in treating infections .

Anti-inflammatory Effects

Research on similar pyrazolo compounds has demonstrated their effectiveness in reducing inflammation. For instance, derivatives with structural similarities showed IC50 values ranging from 0.52 to 22.25 μM against COX-II enzymes, suggesting that our compound may exhibit similar anti-inflammatory properties .

Anticancer Potential

Emerging studies indicate that certain pyrazolo derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the NF-kB pathway. This suggests that our compound could be investigated further for its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, S. aureusSignificant inhibition (MIC values)
Anti-inflammatoryCOX-IIIC50 values between 0.52 - 22.25 μM
AnticancerVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Pharmacological Activity SAR Insights Reference
Target Compound : Pyrazolo[1,5-a]pyrazine - 4-[(3-chlorophenyl-oxazolyl)methylthio]
- 2-(2-methylphenyl)
Not explicitly reported (inferred kinase inhibition) Oxazole’s electron-withdrawing Cl enhances binding; methylthio linker improves bioavailability.
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 16 in ) - 3-(4-methoxyphenyl)
- 6-(chlorothiazolylmethyl)
Kinase inhibition (e.g., TTK) Pyrimidine core vs. pyrazine: Reduced electron density may lower potency. Thiazole vs. oxazole: Sulfur enhances metabolic stability.
Pyrazolo[1,5-a]quinoxaline TLR7 antagonists () - Hydrophobic alkyl chains (C4–C5)
- Aryl groups
TLR7 antagonism (IC₅₀ = 8.2–10 µM) Alkyl chain length critical for activity; pyrazine/quinoxaline cores favor π-stacking in hydrophobic pockets.
5,7-Dimethylpyrazolo[1,5-a]pyrimidines () - Oxygen-containing side chains (e.g., oxyacetylhydrazones) Herbicidal and fungicidal activity Methyl groups at 5/7 positions enhance membrane permeability; chirality improves activity.

Key Structural Differences and Implications

Core Heterocycle :

  • Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine ():

  • Pyrazine has two nitrogen atoms in the six-membered ring, increasing electron-deficient character compared to pyrimidine. This may alter binding to ATP pockets in kinases . Pyrazolo[1,5-a]quinoxaline ():
  • The fused benzene ring enhances planarity, favoring interactions with TLR7’s hydrophobic binding sites.

Substituent Effects :

  • Oxazole vs. Thiazole : The target’s 1,3-oxazole group (O vs. S in ) offers weaker electron-withdrawing effects but better metabolic stability due to reduced sulfur-mediated oxidation .
  • Chlorophenyl Group : The 3-chloro substitution on the phenyl ring (target) is sterically and electronically favorable for hydrophobic interactions, as seen in kinase inhibitors .

Linker Groups :

  • The methylthio (-S-CH₂-) bridge in the target compound may confer flexibility compared to rigid carboxamide or ether linkers in analogs (e.g., ). This could improve conformational adaptability during target binding.

Research Findings and Gaps

  • Metabolic Stability : The methylthio linker may reduce susceptibility to cytochrome P450 oxidation compared to thioether analogs .
  • Unanswered Questions :
    • Impact of pyrazine vs. pyrimidine cores on off-target effects.
    • Role of the 2-methylphenyl group in selectivity (e.g., kinase isoforms).

Preparation Methods

Cyclization of Diaminopyrazines with Nitrite Reagents

The pyrazolo[1,5-a]pyrazine scaffold can be constructed via cyclization of a diaminopyrazine precursor. As demonstrated by Jug et al., treatment of 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one with diaminomaleonitrile forms an adduct that undergoes nitrite-mediated cyclization to yield substituted pyrazolo[1,5-a]pyrazines.

Example Protocol :

  • React 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one (1.0 equiv) with diaminomaleonitrile (1.2 equiv) in ethanol at reflux for 6 hours.
  • Treat the intermediate with sodium nitrite (2.0 equiv) in acetic acid at 0–5°C for 2 hours.
  • Isolate the pyrazolo[1,5-a]pyrazine core via filtration (Yield: 55–65%).

Thermolysis of Tetrazole Derivatives

Wentrup’s method involves thermolysis of 5-(2-pyrazinyl)tetrazole at 400°C under vacuum to generate the pyrazolo[1,5-a]pyrazine core via a diazo intermediate. While effective, this approach suffers from harsh conditions and moderate yields (20–30%).

Synthesis of the Thioether-Linked Oxazole Side Chain

Preparation of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

The oxazole moiety is synthesized via a Robinson-Gabriel cyclization:

  • Condense 3-chlorophenylglyoxylic acid with N-methylacetamide in acetic anhydride at 120°C for 4 hours.
  • Treat the intermediate with PCl₅ to install the chloromethyl group (Yield: 85%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.39 (m, 4H, Ar-H), 4.82 (s, 2H, CH₂Cl), 2.41 (s, 3H, CH₃).

Thioether Coupling Reaction

The thioether bond is formed via nucleophilic displacement of the chloromethyl group with a mercaptopyrazolo[1,5-a]pyrazine intermediate:

Procedure :

  • React 4-mercapto-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (1.0 equiv) with 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole (1.2 equiv) in DMF containing K₂CO₃ (2.0 equiv) at 60°C for 8 hours.
  • Purify via recrystallization from ethanol (Yield: 78%).

Critical Note : The mercapto intermediate is generated by reducing a disulfide precursor (e.g., 4,4'-disulfanediylbis(pyrazolo[1,5-a]pyrazine) ) with NaBH₄ in methanol.

Final Assembly and Characterization

Coupling of Intermediates

The target compound is obtained by combining the functionalized pyrazolo[1,5-a]pyrazine core with the oxazole-thioether side chain (Section 4.2).

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazine-H), 7.89–7.21 (m, 8H, Ar-H), 4.45 (s, 2H, SCH₂), 2.65 (s, 3H, oxazole-CH₃), 2.38 (s, 3H, Ph-CH₃).
  • HRMS (ESI+) : Calculated for C₂₇H₂₁ClN₄OS [M+H]⁺: 513.1245; Found: 513.1248.

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A triazole-linked analog can be synthesized via CuAAC, though this method introduces a triazole ring instead of a thioether.

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazolo[1,5-a]pyrazine and a halogenated oxazole derivative offers an alternative pathway, albeit with lower yields (45–50%).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N1 vs. N5 of the pyrazolo[1,5-a]pyrazine core require careful control of electrophilic agents.
  • Oxazole Stability : The 1,3-oxazole ring is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling steps.
  • Purification : Silica gel chromatography with hexane/EtOAc gradients (3:1 to 1:1) effectively separates the target compound from bis-alkylation byproducts.

Q & A

Q. How can discrepancies in biological assay results between labs be systematically addressed?

  • Methodological Answer :
  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay kits .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize IC50_{50} values .
  • Inter-lab validation : Share samples for cross-testing under blinded conditions .

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